molecular formula C18H15N3O4 B2410349 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034362-49-5

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2410349
CAS RN: 2034362-49-5
M. Wt: 337.335
InChI Key: DLIGGCDCTJCPLX-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, also known as BDP, is a chemical compound that has gained significant attention in the field of scientific research. BDP is a small molecule that can be synthesized in the laboratory and has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Aminosugar Derivatives and Synthetic Routes

One area of research involves the synthesis of derivatives of 2-acetamido-2-deoxy-D-mannose, a compound related to aminosugars, which has seen improvements in preparation methods including the addition of Ni2+ ion to the equilibration system. These methods have led to the creation of several derivatives, highlighting the importance of synthetic routes in developing compounds for various applications (J. Yoshimura et al., 1972).

Synthesis for Biochemical Applications

Another research focus is on the synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-D-glucose, showcasing concise and efficient synthetic routes. These compounds are significant for biochemical research and potential therapeutic applications, demonstrating the value of synthetic chemistry in advancing scientific knowledge (Ye Cai et al., 2009).

Radioligand Development for Receptor Studies

Research has also been conducted on MRE 2029-F20, a compound that acts as a selective antagonist ligand for A2B adenosine receptors. This work involves the synthesis of radioligands for pharmacological characterization, highlighting the application of chemical synthesis in developing tools for biological research (P. Baraldi et al., 2004).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-17(9-12-3-4-14-16(8-12)25-11-24-14)21-10-13-18(20-6-5-19-13)15-2-1-7-23-15/h1-8H,9-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIGGCDCTJCPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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